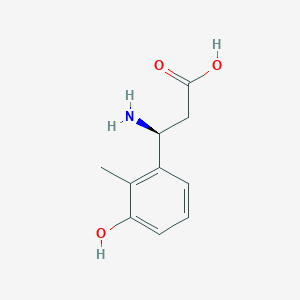
(1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL: is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a secondary alcohol group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amination: The amino group can be introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia (NH3) or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The secondary alcohol group in (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can undergo oxidation to form a ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent (CrO3 in H2SO4).
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form a dehalogenated product. Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) can be used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe), sodium thiolate (NaSR), or primary amines (RNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it particularly useful in studying stereoselective processes and the role of chirality in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in neurological and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and methoxy groups can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-iodo-5-methoxyphenyl)propan-2-OL
Uniqueness
Compared to its analogs, (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, allowing for a wider range of chemical transformations. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
FGSNBNPQIMTPQI-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC(=C1)Br)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


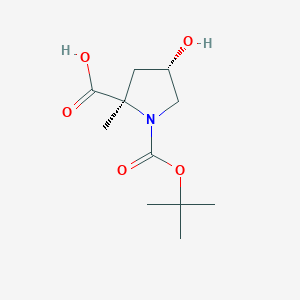
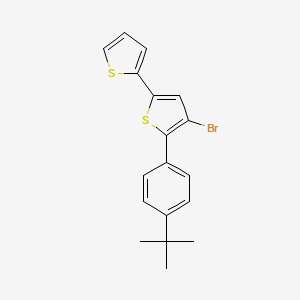
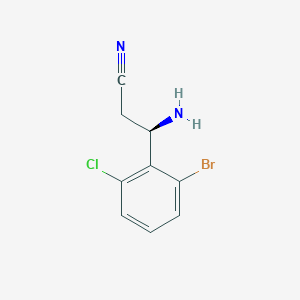
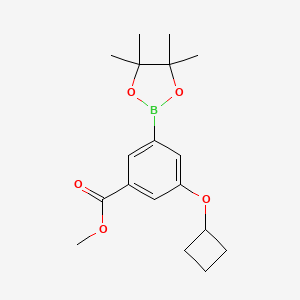
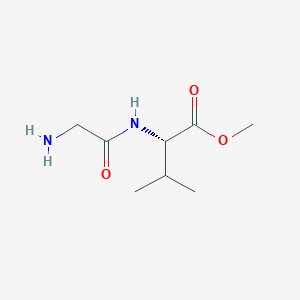
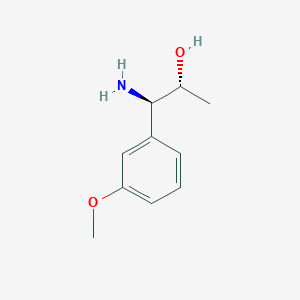
![11H-Benzo[b]fluoren-11-ol](/img/structure/B13046789.png)
![(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046796.png)
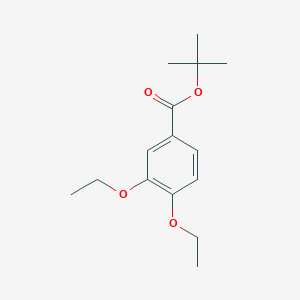

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)

![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)
